ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methyl-1H-imidazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-6(2)10-7/h5H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXRKZCVUUMQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 2 Methyl 1h Imidazol 4 Yl Acetate
Retrosynthetic Analysis of the 2-(2-methyl-1H-imidazol-4-yl)acetate Scaffold
A retrosynthetic analysis of ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate reveals two primary strategic approaches. The first, and perhaps most intuitive, involves the direct functionalization of a pre-formed 2-methyl-1H-imidazole ring. This strategy would require a C-H activation or alkylation at the C4 (or the tautomerically equivalent C5) position. However, the direct, regioselective alkylation of the imidazole (B134444) C4-position is a significant chemical challenge. The nitrogen atoms in the ring heavily influence its reactivity, often leading to preferential N-alkylation over C-alkylation. iucr.orgajgreenchem.com Furthermore, within the carbon framework, the C2 proton is generally the most acidic, followed by the C5 proton, making selective functionalization at C4 difficult to achieve. nih.govnih.gov
A more synthetically viable and regiochemically controlled approach involves constructing the imidazole ring from acyclic precursors that already contain the required substituents or their immediate precursors. This second strategy avoids the challenges of post-modification of the heterocycle. The most logical disconnection in this approach involves breaking the N1-C2 and N3-C2 bonds, which retrosynthetically decomposes the 2-methylimidazole (B133640) ring into an amidine source (acetamidine) and a 1,3-dicarbonyl compound or its equivalent. This precursor would need to possess the ethyl acetate (B1210297) side chain at the appropriate carbon. This method offers superior control over the final substitution pattern, making it the more common and practical pathway for synthesizing such 4-substituted imidazoles.
Formation of the 2-Methyl-1H-imidazole Ring System
The construction of the core imidazole ring is the central event in the synthesis of the target molecule. Various methods have been developed, ranging from multi-component condensations to the cyclization of specifically designed linear precursors.
Multi-Component Condensation Reactions for Imidazole Ring Construction
Multi-component reactions (MCRs) offer an efficient means of generating molecular complexity in a single step. For imidazole synthesis, the most classic MCR is the Debus-Radziszewski reaction, which traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). While powerful for creating certain substitution patterns, adapting this method to yield the specific C4-acetate functionality of the target molecule can be complex.
More advanced, four-component reactions have been developed to produce highly substituted imidazoles. These typically involve the one-pot condensation of an aldehyde, a 1,2-diketone (like benzil), a primary amine, and ammonium (B1175870) acetate, often facilitated by a catalyst. nih.govrsc.org These methods are highly efficient but are generally used for generating tetra-substituted imidazoles and may not be directly applicable for the specific trisubstituted pattern required.
A more relevant strategy involves the construction of the ring using precursors that lead directly to the desired carboxylate functionality. For instance, a novel synthesis of a key intermediate for the drug Olmesartan (B1677269), ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, was achieved by reacting ethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) as starting materials to build a key intermediate which is then cyclized. jocpr.com This highlights a strategy where the core components of the ring are assembled with the ester group already in place.
| Reaction Type | Components | Catalyst/Conditions | Key Feature |
| Four-Component Synthesis | Aldehyde, Benzil, Amine, Ammonium Acetate | Nanocrystalline MgAl2O4, Ultrasonic Irradiation | Efficiently produces 1,2,4,5-tetrasubstituted imidazoles. nih.gov |
| Four-Component Synthesis | Benzil/Benzoin, Aldehyde, Amine, Ammonium Acetate | Nanostructured Molten Salt, Solvent-Free | Green, room-temperature synthesis of tetrasubstituted imidazoles. rsc.org |
| Multi-Step Condensation | Ethyl Oxalate, Ethyl Chloroacetate, Amidine | Stepwise addition and cyclization | Builds the imidazole ring with a pre-installed ester group. jocpr.com |
Cyclization Reactions Involving Relevant Precursors
The most direct and regiochemically unambiguous method for synthesizing this compound is the cyclization of a carefully chosen acyclic precursor. This strategy is exemplified by the reaction between an amidine and a β-keto ester or a related 1,3-dielectrophile.
For the target molecule, the key reaction would involve the condensation of acetamidine (B91507) (or its hydrochloride salt) with an ethyl ester of a 4-substituted-3-oxobutanoate, such as ethyl 4-halo-3-oxobutanoate. This reaction directly forms the desired 2-methyl-1H-imidazole ring with the ethyl acetate group correctly positioned at C4. A well-documented parallel is the synthesis of an olmesartan intermediate, where butyramidinium hydrochloride is reacted with diethyl 2-chloro-3-oxosuccinate to form a highly functionalized imidazole. jocpr.com This approach ensures complete regiocontrol, as the connectivity of the final product is predetermined by the structure of the starting materials.
Table of Cyclization Precursors for 2-Substituted-4-Carboxyalkyl Imidazoles
| Amidine Source | Dicarbonyl/Electrophile Precursor | Resulting Imidazole Core Structure | Reference Example |
|---|---|---|---|
| Acetamidine | Ethyl 4-halo-3-oxobutanoate | 2-methyl-4-(ethylacetate)-1H-imidazole | Proposed based on established methods |
| Butyramidinium HCl | Diethyl 2-chloro-3-oxosuccinate | 2-propyl-4,5-di(carboxylate)-1H-imidazole derivative | Olmesartan Intermediate Synthesis jocpr.com |
Strategies for C-4 Functionalization: Introduction of the Acetate Moiety
While building the ring from functionalized precursors is often preferred, methods for the direct functionalization of the imidazole core are of significant academic and industrial interest. These approaches, however, must overcome the inherent reactivity patterns of the imidazole ring.
Direct C-4 Alkylation Approaches
Directly attaching an alkyl acetate group to the C4 position of 2-methylimidazole is challenging. The primary obstacle is achieving regioselectivity. The imidazole nitrogen is a potent nucleophile, making N-alkylation a common side reaction or the major pathway, as seen in the reaction of 2-methyl-4-nitroimidazole with ethyl bromoacetate, which yields the N-alkylated product exclusively. iucr.orgnih.govresearchgate.net
Modern synthetic chemistry has developed sophisticated methods for C-H functionalization that can address some of these challenges. Palladium-catalyzed cross-coupling reactions, for instance, have been used for the regioselective arylation of all three C-H bonds in the imidazole core. nih.govnih.gov However, these methods often require a protecting group on the nitrogen, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, to direct the catalyst to a specific position. To achieve C4-functionalization, a clever "SEM-switch" strategy was developed, where the protecting group is transposed from N1 to N3, thereby activating the C4 position for subsequent arylation. nih.govnih.gov
Another approach is directed metalation, where a strong base is used to deprotonate a specific C-H bond, followed by quenching with an electrophile. baranlab.org While this has been successfully applied to the C4-functionalization of pyridines using organosodium bases, nih.govresearchgate.net its application to imidazoles for C4-alkylation is complicated by the higher acidity of the C2 proton. These advanced methods, while powerful, are often multi-step, require specific directing groups, and have been primarily demonstrated for C-C bond formation with aryl partners rather than for the introduction of an alkyl acetate side chain.
Regioselective Introduction of the Acetic Acid Side Chain
Given the difficulties associated with direct C4-alkylation, the most reliable and regioselective strategy is to incorporate the acetic acid side chain into the molecular framework before the imidazole ring is formed. This approach ensures that the substituent is placed at the desired C4 position without ambiguity.
The cyclization reaction described in section 2.2.2 is the practical application of this principle. By choosing a starting material such as ethyl 4-chloroacetoacetate or a related derivative to react with acetamidine, the ethyl acetate moiety is installed at the C4 position as a direct consequence of the ring-forming reaction. jocpr.com This method is not only regioselective but also highly efficient, as it constructs the core and installs the required functionality in a single cyclization step.
Alternative, though more complex, strategies could involve the use of protecting groups to control regioselectivity on a pre-formed, functionalized imidazole. For example, introducing a bulky triphenylmethyl (trityl) group at the N1 position of dimethyl imidazole-4,5-dicarboxylate was shown to deactivate the adjacent C5-ester group, allowing for selective reactions to occur at the C4-ester. researchgate.net Such a strategy could theoretically be used to modify a precursor group at C4 into the desired acetate side chain, but it would involve additional protection and deprotection steps, making it less efficient than direct cyclization of appropriately substituted precursors.
Esterification and Functional Group Interconversion at the Acetate Side Chain
The synthesis of this compound can be approached through direct elaboration of the imidazole core or by modification of precursors already containing the acetate functionality. While direct esterification of a hypothetical 2-(2-methyl-1H-imidazol-4-yl)acetic acid via methods like Fischer esterification with ethanol (B145695) and an acid catalyst is a classical and viable route for ester synthesis, specific literature for the title compound often describes N-alkylation of the imidazole ring using a reagent that already contains the ethyl acetate group. For instance, a related compound, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, was synthesized by reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate. nih.govresearchgate.netnih.gov
Functional group interconversion (FGI) represents a critical strategy for modifying the ethyl acetate side chain once it is attached to the imidazole ring, allowing for the synthesis of various derivatives. ub.eduimperial.ac.uk These transformations involve converting the ester into other functional groups through reactions such as hydrolysis, amidation, or hydrazinolysis.
Key functional group interconversions for the ethyl acetate moiety include:
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methyl-1H-imidazol-4-yl)acetic acid, under acidic or basic conditions. This acid is a versatile intermediate for creating other esters or amides.
Amidation: Direct reaction of the ester with ammonia or a primary/secondary amine can yield the corresponding amide. This process may require high temperatures or catalytic activation.
Hydrazinolysis: The transformation of the ester into a hydrazide is a notable interconversion. For example, an analogous imidazole ester was converted to the corresponding imidazole hydrazide by refluxing with hydrazine (B178648) hydrate. ias.ac.in This reaction is crucial for preparing intermediates used in the synthesis of other heterocyclic systems, such as oxadiazoles. ias.ac.in
These FGI reactions significantly expand the synthetic utility of this compound, enabling its use as a scaffold for more complex molecules.
Modern and Sustainable Synthetic Protocols for Substituted Imidazole Esters
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing heterocyclic compounds like substituted imidazoles. These modern protocols often employ novel catalytic systems and adhere to the principles of green chemistry.
The synthesis of the substituted imidazole core has traditionally relied on methods that can be harsh or require metal catalysts. Modern approaches increasingly utilize metal-free and organocatalytic systems to overcome these limitations, offering milder reaction conditions and improved selectivity. arabjchem.orgorganic-chemistry.org
Organocatalysis has emerged as a powerful tool for assembling the imidazole ring. tandfonline.comingentaconnect.com These methods often involve multi-component reactions where simple precursors are combined in a one-pot synthesis. A variety of organic molecules have been successfully employed as catalysts. acs.orgtandfonline.com For instance, N-heterocyclic carbenes (NHCs), derived from thiazolium salts, can catalyze the formation of functionalized imidazoles from aldehydes. acs.orgresearchgate.net Other notable organocatalysts include common organic acids and biomolecules, which are attractive due to their low cost and low toxicity. arabjchem.orgtandfonline.comresearchgate.net
| Organocatalyst | Reaction Type | Precursors | Key Features |
| Thiazolium Salts (NHCs) | One-pot multi-component | Aldehyde, Acyl Imine | Mild conditions, forms α-ketoamide in situ. acs.org |
| Glutamic Acid | Four-component condensation | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Acetate | Non-hazardous, thermal, solvent-free conditions. tandfonline.comresearchgate.net |
| Ascorbic Acid (Vitamin C) | Four-component condensation | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Environmentally friendly, good to excellent yields under solvent-free conditions. tandfonline.com |
| 3-Picolinic Acid | Three/Four-component | Benzil, Aldehyde, Amine, Ammonium Acetate | Cost-effective, high-yielding, environmentally benign. arabjchem.org |
Metal-free catalysis extends beyond purely organic molecules. Simple reagents are being used to promote imidazole synthesis without the need for transition metals. rsc.orgrsc.orgnih.gov Acetic acid, for example, has been used in catalytic amounts to achieve the N-α-C(sp3)–H bond functionalization of arylmethylamines with 1,2-dicarbonyls, affording polysubstituted imidazoles under aerobic conditions. rsc.orgnih.govsemanticscholar.org Another innovative metal-free approach involves the use of BF3·Et2O to promote a denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles to form the imidazole ring. rsc.org
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly integrated into the synthesis of imidazole derivatives. nih.govresearchgate.netresearchgate.net Key to this is the development of solvent-free reaction conditions and the use of alternative energy sources.
The application of alternative energy sources like microwave irradiation is another cornerstone of green synthesis for imidazoles. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. ias.ac.inresearchgate.net This technology is often combined with solvent-free conditions or the use of green solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netijpsr.com For instance, a facile synthesis of 2,4,5-trisubstituted imidazoles uses a recyclable PEG-SOCl catalyst under microwave irradiation, highlighting a highly efficient and green protocol. ijpsr.com The reusability of the catalyst further enhances the sustainability of the process. ijpsr.comnih.gov
| Green Approach | Catalyst/Conditions | Key Advantages |
| Solvent-Free One-Pot | Heating (e.g., 70°C) | High yields, easy setup, mild conditions, environmentally friendly. asianpubs.orgresearchgate.net |
| Microwave-Assisted | Various catalysts (e.g., PEG-SOCl, Ionic Liquids) | Rapid reactions, reduced energy consumption, improved yields. ias.ac.inresearchgate.netijpsr.com |
| Aqueous Media | Water as solvent | Eliminates volatile organic solvents, safe, and cost-effective. ijpsr.com |
| Recyclable Catalysts | Heterogeneous catalysts (e.g., PEG-SOCl, Fe3O4@SiO2) | Reduces waste, lowers cost, catalyst can be reused multiple times. tandfonline.comijpsr.com |
These modern and sustainable methods provide powerful and responsible pathways for accessing substituted imidazole esters, including this compound and its derivatives.
Chemical Reactivity and Transformations of Ethyl 2 2 Methyl 1h Imidazol 4 Yl Acetate
Reactivity Patterns of the Imidazole (B134444) Heterocycle
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Additionally, the presence of nitrogen atoms provides sites for nucleophilic additions and substitutions.
The imidazole ring can undergo electrophilic substitution reactions such as nitration. While direct nitration of ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate is not extensively documented, the synthesis of the related compound, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, illustrates the susceptibility of the imidazole core to such modifications. nih.govnih.govchemspider.com This nitro-substituted derivative is prepared by reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate, where the nitro group is already present on the imidazole ring before the acetate (B1210297) side chain is introduced. researchgate.net
Table 1: Electrophilic Nitration (Related Compound Synthesis)
| Starting Material | Reagent | Product | Conditions | Source(s) |
| 2-Methyl-4-nitroimidazole | Ethyl 2-chloroacetate | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Reflux with propionic acid | nih.gov, researchgate.net |
The nitrogen atoms of the imidazole ring are nucleophilic and can readily participate in reactions such as N-alkylation and N-acylation. The synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, demonstrates this reactivity. ajgreenchem.com In this process, imidazole is N-alkylated with tert-butyl chloroacetate (B1199739) in a solvent-free system. ajgreenchem.com This reaction highlights the capacity of the imidazole nitrogen to attack an electrophilic carbon center, displacing a leaving group.
Similarly, the synthesis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate from 2-methyl-4-nitroimidazole and ethyl 2-chloroacetate is a classic example of N-alkylation. nih.govresearchgate.net Imidazoles can also undergo aza-Michael additions to electron-deficient alkenes, although their nucleophilicity is less pronounced than that of secondary aliphatic amines. d-nb.info
N-acylation is another important transformation. While direct acylation of the target compound is not detailed, general methods for amide synthesis often involve the acylation of amines. organic-chemistry.org For instance, the combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole can mediate the amidation of amino acids by activating the carboxy group. organic-chemistry.org This indicates the potential for the imidazole nitrogen in the target molecule to be acylated under suitable conditions.
Table 2: N-Alkylation of Imidazole Derivatives
| Imidazole Derivative | Alkylating Agent | Product | Conditions | Source(s) |
| Imidazole | tert-Butyl chloroacetate | Imidazol-1-yl-acetic acid tert-butyl ester | Solvent-free, base | ajgreenchem.com |
| 2-Methyl-4-nitroimidazole | Ethyl 2-chloroacetate | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Reflux, propionic acid | nih.gov, researchgate.net |
Transformations of the Ethyl Acetate Moiety
The ethyl acetate side chain offers several avenues for chemical modification, including reactions at the ester group and the adjacent alpha-carbon.
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methyl-1H-imidazol-4-yl)acetic acid, under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. libretexts.orglibretexts.org
Base-catalyzed hydrolysis, also known as saponification, is the more common method. chemguide.co.uk This reaction is essentially irreversible and is carried out by heating the ester with a dilute alkali solution, like sodium hydroxide. libretexts.orglibretexts.org The process yields the salt of the carboxylic acid (e.g., sodium 2-(2-methyl-1H-imidazol-4-yl)acetate) and ethanol (B145695). chemguide.co.uk The free carboxylic acid can then be liberated by treating the salt with a strong acid in a subsequent workup step. chemguide.co.uk A parallel reaction is the hydrolysis of imidazol-1-yl-acetic acid tert-butyl ester in water, followed by treatment with hydrochloric acid to yield imidazol-1-yl-acetic acid hydrochloride. ajgreenchem.com
Table 3: Ester Hydrolysis Methods
| Hydrolysis Type | Reagents | Products | Key Feature | Source(s) |
| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O | Carboxylic acid + Alcohol | Reversible | libretexts.org, chemguide.co.uk |
| Base-Catalyzed (Saponification) | NaOH or KOH solution | Carboxylate salt + Alcohol | Irreversible | chemguide.co.uk, libretexts.org |
The ethyl ester group can be converted into other esters or amides through transesterification and amidation reactions, respectively.
Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting ethyl acetate with glycerol (B35011) or methanol (B129727) using catalysts like sulfuric acid, p-toluenesulfonic acid, or acidic resins can produce new esters. scielo.brbiofueljournal.comsemanticscholar.org The reaction is an equilibrium process, which can be shifted toward the products by removing the ethanol byproduct, for instance, through the formation of an azeotrope. biofueljournal.com
Amidation of the ester can be achieved by reaction with an amine. This transformation can sometimes be performed directly. However, a more common and efficient route involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described previously. libretexts.orgchemguide.co.uk The resulting carboxylic acid is then coupled with an amine using a suitable coupling reagent to form the desired amide. organic-chemistry.orgambeed.com Various modern coupling reagents facilitate this reaction under mild conditions. organic-chemistry.org
Table 4: Ester Functional Group Transformations
| Reaction | Reactant | Catalyst/Reagent | Product | Source(s) |
| Transesterification | Alcohol (e.g., glycerol, methanol) | Acid catalyst (H₂SO₄, TsOH) | New ester + Ethanol | scielo.br, biofueljournal.com |
| Amidation (via acid) | 1. NaOH (hydrolysis) 2. Amine + Coupling agent | 1. Heat 2. Standard coupling conditions | Amide | organic-chemistry.org, chemguide.co.uk, ambeed.com |
The carbon atom alpha to the ester's carbonyl group possesses acidic protons. These protons can be removed by a suitable base to generate a nucleophilic enolate intermediate. youtube.com This enolate can then participate in various carbon-carbon bond-forming reactions.
One of the fundamental reactions involving enolates is the Aldol (B89426) addition , where the enolate attacks a carbonyl compound like an aldehyde or ketone. youtube.com Subsequent dehydration of the aldol addition product can lead to the formation of an α,β-unsaturated ester, a reaction known as the Aldol condensation. youtube.com
Another key reaction is the Claisen condensation , where the enolate attacks another ester molecule. This reaction results in the formation of a β-keto ester. While specific examples involving this compound are not documented, the underlying principles of enolate chemistry are broadly applicable. youtube.com The reactivity of the alpha-carbon is also demonstrated in modified Julia olefination reactions, where reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate, activated at the alpha-position, react with aldehydes to form α,β-unsaturated esters. organic-chemistry.org This highlights the potential for functionalization at the alpha-carbon of the target molecule.
Reactivity of the 2-Methyl Group and Potential for Further Functionalization
The methyl group at the 2-position of the imidazole ring in this compound is a key site for introducing structural diversity. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent nitrogen atoms in the heterocyclic ring, which increases the acidity of the methyl protons. This enhanced acidity makes the 2-methyl group susceptible to deprotonation by strong bases, paving the way for a variety of subsequent chemical transformations.
The functionalization of this methyl group is a valuable strategy for synthesizing more complex imidazole derivatives. These transformations typically begin with the generation of a carbanionic intermediate, which can then react with a range of electrophiles. This approach allows for the extension of the carbon chain and the introduction of new functional groups at the 2-position.
Deprotonation and Subsequent Alkylation or Acylation
The initial and most critical step for functionalizing the 2-methyl group is its deprotonation to form a highly reactive carbanion. This is typically achieved using strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. The resulting lithiated intermediate is a potent nucleophile.
Following deprotonation, this nucleophilic species can react with a variety of electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of longer alkyl chains at the 2-position. Similarly, treatment with acylating agents, such as acid chlorides or anhydrides, can introduce a ketone functionality. While direct experimental data for this compound is limited in publicly available literature, the reactivity pattern is well-established for various 2-methylimidazole (B133640) derivatives.
Condensation with Aldehydes and Ketones
The carbanion generated from the deprotonation of the 2-methyl group can also participate in condensation reactions with carbonyl compounds. Reaction with aldehydes (e.g., benzaldehyde) or ketones affords the corresponding β-hydroxyalkyl derivatives. These condensation reactions are fundamental in carbon-carbon bond formation and significantly expand the molecular complexity of the starting material. Subsequent dehydration of the resulting alcohol can lead to the formation of a styryl-type derivative, introducing a double bond in conjugation with the imidazole ring.
Oxidation of the 2-Methyl Group
The 2-methyl group can also be a target for oxidation reactions, providing a pathway to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted into a formyl group (aldehyde) or a carboxyl group (carboxylic acid). Common oxidizing agents for such transformations include selenium dioxide (SeO₂) for oxidation to aldehydes, or stronger agents like potassium permanganate (B83412) (KMnO₄) for conversion to carboxylic acids. The resulting 2-formyl or 2-carboxyimidazoles are versatile intermediates for further synthetic elaborations, such as the formation of imines, oximes, or amides.
The table below summarizes the potential transformations of the 2-methyl group of this compound, based on established reactivity of analogous 2-methylimidazole compounds.
Interactive Data Table: Potential Functionalization of the 2-Methyl Group
| Reaction Type | Reagents & Conditions | Product Structure | Resulting Functional Group |
| Alkylation | 1. Strong base (e.g., n-BuLi), THF, -78 °C 2. Alkyl halide (e.g., R-X) | 2-Ethyl, 2-Benzyl, etc. | |
| Acylation | 1. Strong base (e.g., LDA), THF, -78 °C 2. Acyl halide (e.g., RCOCl) | 2-Acetonyl, etc. | |
| Condensation | 1. Strong base (e.g., n-BuLi), THF, -78 °C 2. Aldehyde (e.g., RCHO) | 2-(2-Hydroxy-2-phenylethyl), etc. | |
| Oxidation to Aldehyde | SeO₂, Dioxane, Reflux | 2-Formyl | |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O/Pyridine, Reflux | 2-Carboxy |
These potential reactions highlight the synthetic utility of the 2-methyl group in this compound as a handle for creating a diverse library of imidazole-based compounds with various functionalities. Further research into these transformations could lead to the discovery of novel molecules with interesting chemical and biological properties.
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural motifs present in ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate make it an excellent starting material for the synthesis of a variety of complex heterocyclic systems. The imidazole (B134444) ring itself is a common feature in many biologically active molecules, and the ethyl acetate (B1210297) side chain offers a convenient handle for further chemical transformations.
Research on analogous compounds, such as ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, has demonstrated the potential of the ethyl acetate moiety to participate in cyclization reactions to form new heterocyclic rings. For instance, this related compound has been successfully used to synthesize pyrazole, thiophene, pyridine, and coumarin derivatives. organic-chemistry.org These transformations typically involve reactions of the active methylene group of the acetate side chain with various electrophiles, followed by intramolecular cyclization.
Furthermore, the imidazole portion of the molecule can be elaborated upon. For example, related imidazole-4-carbohydrazides have been converted into 1,3,4-oxadiazole-containing compounds through a multi-step synthetic sequence. researchgate.net This suggests that the 2-methyl-1H-imidazol-4-yl core of the title compound can serve as a foundation for the attachment of other heterocyclic rings, leading to novel and complex molecular architectures. The synthesis of fused heterocyclic systems, such as imidazothiazoles, often proceeds through intermediates that share structural similarities with this compound, highlighting the broad utility of this class of compounds as precursors. acs.org
Table 1: Examples of Heterocyclic Systems Synthesized from Imidazole Acetate Analogs Data based on analogous compounds, illustrating the potential synthetic pathways for this compound.
| Starting Material Analogue | Reagents | Resulting Heterocycle |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Hydrazine (B178648) hydrate | Pyrazole derivative |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Elemental sulfur, phenyl isothiocyanate | Thiophene derivative |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Malononitrile, aromatic aldehydes | Pyridine derivative |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Salicylaldehyde | Coumarin derivative |
| 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide | Carbon disulfide, phenacyl bromide | 1,3,4-Oxadiazole derivative |
Applications in the Construction of Polycyclic Structures
The strategic placement of functional groups in this compound allows for its use in the construction of polycyclic structures through annulation reactions, where a new ring is fused onto the existing imidazole core. The development of synthetic methodologies for the creation of fused-ring systems is of significant interest due to the prevalence of such motifs in pharmaceuticals and natural products.
Methodologies for the synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines and other related systems, often employ starting materials that can be conceptually derived from or are analogous to this compound. mdpi.comajgreenchem.com These reactions can involve intramolecular cyclizations of appropriately functionalized imidazole derivatives or intermolecular multicomponent reactions that assemble the polycyclic framework in a single step.
For example, multicomponent reactions have been effectively utilized to synthesize fused dihydro-1H-furo[2,3-c]pyrazoles, demonstrating the power of this approach in rapidly building molecular complexity. nih.gov The imidazolylacetate scaffold is well-suited for such reactions, where the different reactive sites on the molecule can participate in a cascade of bond-forming events to yield intricate polycyclic products. The synthesis of fused heterobicyclic systems, including imidazothiazoles and imidazothiadiazoles, further underscores the potential of imidazole-based building blocks in constructing polycyclic architectures. nih.gov
Contribution to Scaffold Diversity in Synthetic Chemistry
This compound is a key contributor to scaffold diversity in synthetic chemistry. The core structure can be readily modified at several positions, allowing for the generation of a wide range of analogues with distinct physicochemical properties. This ability to systematically alter the molecular framework is crucial in fields such as medicinal chemistry, where the exploration of chemical space is essential for the discovery of new therapeutic agents.
The synthesis of various derivatives of ethyl imidazolylacetates has been reported in the literature, showcasing the versatility of this scaffold. For instance, the nitro-substituted analogue, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, has been synthesized and its crystal structure determined. mdpi.comslideshare.net Similarly, other derivatives with different substituents on the imidazole ring, such as methyl, phenyl, and benzoyl groups, have also been prepared and characterized. nih.gov These examples demonstrate that both the C2 and C5 positions of the imidazole ring, as well as the nitrogen atoms, are amenable to substitution, providing multiple avenues for diversification.
The ability to introduce a variety of functional groups onto the this compound scaffold allows for the creation of libraries of compounds with tailored properties. This diversity is instrumental in the development of new materials and biologically active molecules.
Table 2: Examples of Substituted Ethyl Imidazolylacetate Derivatives
| Compound Name | Substituent(s) |
| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | 4-nitro |
| Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate | Fused benzene (B151609) ring |
| Ethyl 2-[2-(4-methyl-benzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate | 2-(4-methyl-benzoyl), 5-p-tolyl |
Utility in Derivatization for Structure-Activity Relationship Studies (Focused on synthetic methodology, not biological outcomes)
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an excellent starting point for SAR studies due to the ease with which it can be derivatized. The synthetic methodologies for modifying this scaffold allow for the systematic exploration of how different structural features impact molecular interactions.
The ethyl acetate side chain offers a primary site for modification. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups through standard coupling reactions. The synthesis of N-substituted imidazole derivatives has been achieved by reacting the imidazole ester with various amines.
The imidazole ring itself provides further opportunities for derivatization. The nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can be functionalized through various C-H activation or halogenation/cross-coupling strategies. For instance, the synthesis of tri- and tetra-substituted imidazoles is well-documented and can be adapted to the derivatization of the target compound. slideshare.net By systematically altering the substituents on the imidazole ring and the nature of the side chain, chemists can generate a library of compounds for SAR studies. This systematic approach to derivatization is crucial for optimizing the properties of a lead compound in a drug discovery program.
Table 3: Potential Derivatization Strategies for SAR Studies
| Modification Site | Synthetic Transformation | Potential New Functional Groups |
| Ethyl acetate side chain | Hydrolysis followed by amide coupling | Amides with diverse substituents |
| Ethyl acetate side chain | Reduction | Primary alcohol |
| Imidazole N1-position | Alkylation | N-alkyl, N-benzyl derivatives |
| Imidazole ring | Electrophilic substitution | Halogenated derivatives for further coupling |
Future Research Directions and Challenges in the Chemistry of Imidazole Acetates
Exploration of Novel Reactivity Pathways for the Imidazole (B134444) and Ester Groups
While the fundamental reactivity of imidazoles and esters is well-documented, the interplay between these two functional groups within a single molecule like ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate is ripe for exploration. Future work should aim to uncover novel reaction pathways that leverage the unique electronic and steric environment of the compound.
For the imidazole core, research can move beyond typical substitution reactions. The imidazole ring's ability to act as a hydrogen bond donor (N-1) and acceptor (N-3) is crucial for its role in supramolecular chemistry and as a ligand for transition metal catalysts. mdpi.comnih.gov Exploring its coordination chemistry could lead to new catalysts or functional materials. nih.gov Furthermore, investigating its behavior in photochemical reactions, cycloadditions, or ring-opening transformations could unlock entirely new synthetic applications. acs.org
For the ester group, its reactivity can be modulated by the heterocyclic ring. Standard ester transformations like hydrolysis (saponification), transesterification, aminolysis, and reduction are well-known. libretexts.org However, future studies could investigate how the imidazole moiety influences the rates and outcomes of these reactions. For instance, the N-3 atom of the imidazole could act as an intramolecular catalyst or base. A key area of development is the selective reduction of the ester to an aldehyde using reagents like diisobutylaluminum hydride (DIBALH), which could provide a crucial intermediate for further derivatization. libretexts.org
| Functional Group | Known Reaction | Potential Future Exploration |
| Imidazole | Electrophilic/Nucleophilic Substitution. nih.gov | Photochemical reactions, cycloadditions, metal-catalyzed cross-coupling at C-4. nih.govacs.org |
| Ester | Saponification, Transesterification, Reduction. libretexts.org | Imidazole-mediated intramolecular catalysis, selective reductions influenced by the heterocycle. |
| Combined | Standard functional group interconversions. | Tandem reactions involving both moieties, exploring synergistic reactivity. |
Advanced Computational Modeling for Precise Property and Reactivity Prediction
Computational chemistry offers a powerful tool for accelerating research and overcoming experimental challenges in imidazole chemistry. acs.orgmdpi.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are increasingly used to predict molecular structures, reaction mechanisms, and spectroscopic properties. acs.orgacs.org
Future research will heavily rely on these in silico methods for several key areas:
Reactivity and Regioselectivity: Computational models can elucidate the reasons behind the low reactivity of the C-4 position and help design catalysts and substrates that favor this site. nih.gov By calculating transition state energies for different reaction pathways, researchers can predict the most likely products and optimize reaction conditions before entering the lab. acs.org
Property Prediction: Advanced models can accurately predict physical and electronic properties. For instance, TD-DFT calculations have been successfully used to estimate the UV-vis absorption spectra of imidazole derivatives, which is crucial for applications in materials science. acs.orgacs.org
Mechanism Elucidation: Computational studies are invaluable for understanding complex reaction mechanisms, such as the aqueous-phase oxidation of imidazoles by atmospheric radicals (•OH, NO3•), which is relevant to environmental chemistry. acs.orgacs.org Molecular dynamics simulations can also be used to understand the stability of imidazole derivatives when interacting with biological targets like proteins. mdpi.com
The integration of machine learning with these computational models could further enhance predictive power, enabling high-throughput screening of virtual compound libraries to identify candidates with desired properties.
| Computational Method | Application in Imidazole Chemistry | Reference |
| Density Functional Theory (DFT) | Investigating reaction mechanisms, calculating reaction rate constants, and studying oxidation pathways. | acs.orgrsc.org |
| Time-Dependent DFT (TD-DFT) | Estimating UV-vis absorption spectra and predicting optical properties. | acs.org |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes and studying intermolecular interactions. | mdpi.com |
Integration of Sustainable Chemistry Practices in Synthesis and Application
The principles of green chemistry are becoming central to modern organic synthesis, and the production of imidazole acetates is no exception. researchgate.netresearchgate.net Future research must prioritize the development of environmentally benign and efficient synthetic methods. asianpubs.orgtandfonline.com
Key areas for integration of sustainable practices include:
Green Solvents and Catalysts: Moving away from conventional volatile organic solvents towards water, ionic liquids, or solvent-free conditions. asianpubs.orgtandfonline.com The use of biodegradable and inexpensive biocatalysts, such as lemon juice, has been shown to be effective for the synthesis of some imidazole derivatives. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.nettandfonline.com
Atom Economy: Designing one-pot, multi-component reactions where multiple starting materials are combined in a single step to form the final product. researchgate.netasianpubs.org These reactions maximize the incorporation of atoms from the reactants into the product, minimizing waste.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable biomass rather than petroleum sources. numberanalytics.com
By embracing these green chemistry principles, the synthesis of this compound and related compounds can become more cost-effective, safer, and environmentally responsible, aligning with the long-term goals of sustainable industrial chemistry. researchgate.netresearchgate.net
Q & A
Q. How can synthetic routes for ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate be optimized to improve yield and purity?
Methodological Answer:
- Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, highlights the utility of design-of-experiments (DoE) in minimizing trials while maximizing data quality .
- Incorporate HPLC or GC-MS monitoring to track intermediate formation and byproducts. emphasizes the importance of spectroscopic validation (e.g., NMR, IR) for intermediate characterization .
- Optimize purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures, as demonstrated in crystallographic studies of analogous imidazole derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for imidazole proton environments (e.g., δ 7.2–7.5 ppm for aromatic protons) and ester carbonyl signals (δ 165–170 ppm) .
- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and imidazole N-H vibrations (~3400 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error to distinguish from structural analogs .
Q. How can single-crystal X-ray diffraction (XRD) resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water). and provide protocols for imidazole derivatives .
- Use SHELX suite for structure refinement. notes SHELXL’s robustness in handling small-molecule crystallography, especially for resolving disorder in ester/imidazole moieties .
- Validate thermal parameters (e.g., Ueq) to confirm absence of crystallographic disorder, as shown in ’s atomic displacement tables .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?
Methodological Answer:
- Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism) that may obscure imidazole proton assignments .
- Cross-validate with solid-state NMR to compare solution- vs. crystal-phase configurations .
- Use DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and overlay with XRD-derived geometries .
Q. What mechanistic insights explain the compound’s activity in pharmacological assays (e.g., enzyme inhibition)?
Methodological Answer:
- Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450) to identify binding interactions (e.g., hydrogen bonding with imidazole N-H) .
- Validate via isothermal titration calorimetry (ITC) to measure binding affinity (KD) and enthalpy changes .
- Compare with SAR studies of analogs (e.g., methyl vs. ethyl esters) to assess the ester group’s role in bioavailability .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Perform accelerated stability studies using HPLC to track degradation products (e.g., hydrolysis to acetic acid derivatives) .
- Apply molecular dynamics simulations (e.g., GROMACS) to model ester bond cleavage kinetics in aqueous environments .
- Correlate with Arrhenius plots derived from thermal gravimetric analysis (TGA) data to predict shelf-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Methodological Answer:
- Verify purity via differential scanning calorimetry (DSC) to detect eutectic mixtures or polymorphs .
- Re-crystallize under controlled conditions (e.g., solvent polarity, cooling rate) and compare with literature protocols in and .
- Use hot-stage microscopy to visually monitor phase transitions and identify metastable forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
